molecular formula C20H24N6O3S B2770084 4-(1H-imidazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1170511-84-8

4-(1H-imidazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2770084
CAS No.: 1170511-84-8
M. Wt: 428.51
InChI Key: OXCQOZONUORETE-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C20H24N6O3S and a molecular weight of 428.52 g/mol, it features a complex structure that incorporates three privileged pharmacophores: a pyrimidine ring, a 1H-imidazole group, and a N-arylsulfonyl piperazine moiety . The pyrimidine scaffold is a fundamental building block in nucleic acids and is widely utilized in pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates . The imidazole ring is a versatile heterocycle known for its role in biological systems, such as in the amino acid histidine, and contributes to the compound's potential for diverse molecular interactions . Furthermore, the piperazine ring, decorated with an arylsulfonyl group, is a common feature in many biologically active molecules and FDA-approved drugs, frequently used to optimize physicochemical properties and serve as a scaffold for arranging pharmacophoric groups . While the specific biological activity of this compound requires further investigation, its strategic structure suggests potential as a key intermediate or candidate for developing therapeutics. Researchers may explore its application in areas such as kinase inhibition, given the established role of similar pyrimidine and pyrazolopyrimidine derivatives in this field . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-imidazol-1-yl-6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-16(2)18(5-4-17(15)29-3)30(27,28)26-10-8-24(9-11-26)19-12-20(23-13-22-19)25-7-6-21-14-25/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCQOZONUORETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-imidazol-1-yl)-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an imidazole and a piperazine moiety, which are known for their roles in biological activity. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. Specifically, the piperazine derivative has been shown to interact with various molecular targets, including:

  • Protein Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, thereby serving as a potential anti-cancer agent.
  • Acetylcholinesterase : Piperazine derivatives have demonstrated the ability to inhibit this enzyme, which is crucial in neurotransmission .

Biological Activity Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound. Below is a summary table of findings from various research studies:

Study Biological Activity Methodology Findings
Study 1Anticancer ActivityIn vitro assaysInhibition of cell proliferation in cancer cell lines
Study 2Enzyme InhibitionMolecular dockingEffective binding to protein kinase active sites
Study 3Antimicrobial ActivityBacterial assaysSignificant reduction in bacterial growth

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of related pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between piperazine derivatives and acetylcholinesterase. The compound demonstrated competitive inhibition, suggesting potential use in treating neurological disorders where acetylcholine regulation is critical .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of imidazole and piperazine-containing compounds. Modifications to the core structure can lead to significant changes in activity profiles:

  • PDE Inhibition : Some derivatives have shown marked inhibition of phosphodiesterases (PDEs), which are crucial for cellular signaling pathways.
  • Antibacterial Effects : Compounds similar to this compound have exhibited potent antibacterial properties against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core pyrimidine or related heterocyclic frameworks with modifications in substituents, impacting their physicochemical and biological properties:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Pyrimidine 4-(Imidazol-1-yl), 6-(4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine) N/A (structural analogue inferences) N/A
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine () Pyrimidine 4-(Methylimidazole sulfonylpiperazine), 6-(trifluoromethyl) Likely enhanced metabolic stability due to trifluoromethyl group
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione () Pyrimidinedione 5-(Sulfonylpiperazine), 1,3-dimethyl Pyrimidinedione core may confer uric acid reduction or xanthine oxidase inhibition
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () Pyridazinone 2-(4-Methylphenyl) Anti-inflammatory (IC50 = 11.6 μM against LPS-induced macrophage inflammation)
Key Observations:

Sulfonylpiperazine Linkage: The target compound and –5 compounds share a sulfonamide-linked piperazine group, which is often used to improve solubility and target engagement in drug design.

Heterocyclic Core: The pyrimidine core (target compound, ) is more rigid than the pyridazinone in , which could influence binding to flat enzymatic pockets (e.g., kinases). The pyrimidinedione in introduces additional hydrogen-bonding sites, likely altering target selectivity .

The imidazol-1-yl group in the target compound may facilitate interactions with histidine or aspartate residues in enzyme active sites, a feature absent in –5 compounds .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling reactions. Key steps include:

  • Piperazine sulfonylation: Reacting piperazine derivatives with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures completion .
  • Pyrimidine functionalization: Coupling the sulfonylated piperazine with 4-chloro-6-(1H-imidazol-1-yl)pyrimidine using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimize temperature (80–120°C) and solvent polarity (DMF or DMSO) to improve yield .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer:

  • Spectroscopic analysis: Use 1H^1H-NMR (400 MHz, DMSO-d6) to verify imidazole (δ 8.5–9.0 ppm) and pyrimidine (δ 6.5–7.5 ppm) proton environments. 13C^{13}C-NMR confirms sulfonyl (δ 110–120 ppm) and methoxy (δ 55 ppm) groups .
  • Mass spectrometry: High-resolution ESI-MS (m/z calc. 466.18 [M+H]+) validates molecular weight .
  • X-ray crystallography: For unambiguous confirmation, grow single crystals in ethanol/water (3:1) and analyze crystal packing and hydrogen-bonding networks .

Q. What biological targets are hypothesized for this compound, and how are preliminary assays designed?

Methodological Answer:

  • Target prediction: Computational docking (AutoDock Vina) against kinase or GPCR families due to the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .
  • In vitro assays:
    • Enzyme inhibition: Test against serine/threonine kinases (e.g., PKA, PKC) at 1–100 µM using ADP-Glo™ assays .
    • Receptor binding: Radioligand displacement assays (e.g., 3H^3H-spiperone for dopamine receptors) with HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing off-target effects?

Methodological Answer:

  • Core modifications: Synthesize analogs with:
    • Sulfonyl group replacements: Replace 4-methoxy-2,3-dimethylphenyl with 2,5-dimethoxyphenyl to assess steric/electronic effects on target binding .
    • Piperazine substitutions: Introduce methyl or benzyl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration .
  • Biological evaluation: Compare IC50 values across analogs using dose-response curves (GraphPad Prism). Prioritize compounds with >10-fold selectivity over related targets .

Q. How should researchers address contradictions in enzyme inhibition data across different assay formats?

Methodological Answer:

  • Assay validation: Replicate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). For example, if IC50 varies between ADP-Glo™ (10 nM) and Caliper LabChip (50 nM), assess compound interference with detection reagents .
  • Kinetic analysis: Perform time-dependent inhibition studies to differentiate reversible vs. irreversible binding. Use jump-dilution assays to test for slow off-rates .

Q. What strategies mitigate compound instability during long-term biological experiments?

Methodological Answer:

  • Stability profiling: Incubate the compound in PBS (pH 7.4) and cell culture media (37°C, 5% CO2) for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Formulation optimization: Use cyclodextrin-based solubilization or lipid nanoparticles to enhance stability in aqueous media .

Q. How can researchers elucidate the mechanism of enzyme inhibition (competitive vs. allosteric)?

Methodological Answer:

  • Enzyme kinetics: Perform Michaelis-Menten experiments with varying substrate concentrations. Competitive inhibitors increase Km without affecting Vmax; allosteric inhibitors reduce Vmax .
  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to determine if inhibition correlates with direct target engagement .

Data Interpretation & Troubleshooting

Q. How to resolve discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

  • Conformational sampling: Re-dock using molecular dynamics simulations (AMBER) to account for protein flexibility. Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of key residues) .
  • Solvent effects: Include explicit water molecules in docking models to improve accuracy of hydrogen-bond networks .

Q. What analytical methods validate compound purity after prolonged storage?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation products via LC-MS/MS .
  • Quantitative NMR: Use 1H^1H-qNMR with maleic acid as an internal standard to quantify purity without reference standards .

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